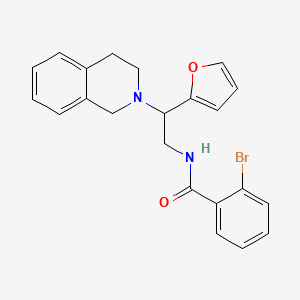

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRBGGATBLJGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.

Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.

Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.

Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.

Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.

Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.

Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan epoxides or other oxidized derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Substituted benzamides with various functional groups replacing bromine.

Scientific Research Applications

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:

Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.

Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.

Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.

Industry: Employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.

Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Functional and Pharmacological Insights

- Bromine Position: The target compound’s bromine on the benzamide (vs. dihydroisoquinoline in Compound 11) may alter target selectivity. Bromine at the 6-position in dihydroisoquinoline (Compound 11) correlates with BChE inhibition , whereas its placement on benzamide could modulate interactions with hydrophobic enzyme pockets.

- Furan vs.

Research Findings and Computational Predictions

- Enzyme Inhibition : Compound 11’s BChE selectivity (IC₅₀ = 0.8 µM) suggests bromine’s role in enhancing binding to BChE’s peripheral anionic site . The target compound’s bromine may similarly influence affinity but requires experimental validation.

- Receptor Binding: highlights Can159, a dihydroisoquinoline-tetrazole hybrid, as a CD44 antagonist. The target compound’s furan group may mimic tetrazole’s π-π stacking, though this remains speculative .

- Docking Studies: Glide docking () predicts that the furan’s oxygen could form hydrogen bonds with residues like Asp/Glu in enzyme active sites, contrasting with morpholino or pyrrolidine groups in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.